molecular formula C20H32ClN5O7 B1683254 Trimazosin hydrochloride CAS No. 53746-46-6

Trimazosin hydrochloride

Cat. No.: B1683254
CAS No.: 53746-46-6
M. Wt: 489.9 g/mol
InChI Key: WXMXALSEIGHTOR-UHFFFAOYSA-N
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Description

Trimazosin hydrochloride is a sympatholytic alpha-1 blocker used primarily as an antihypertensive agent. It is structurally related to the selective alpha-1 adrenoceptor blocker prazosin. This compound is known for its ability to reduce blood pressure by antagonizing alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimazosin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthetic route typically involves the reaction of 2,4-diamino-6,7,8-trimethoxyquinazoline with piperazine and subsequent esterification with 2-hydroxy-2-methylpropyl chloroformate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Trimazosin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives and substituted piperazine compounds, which may exhibit different pharmacological properties .

Scientific Research Applications

Trimazosin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Trimazosin hydrochloride exerts its effects by antagonizing alpha-1 adrenergic receptors, which are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the binding of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism involves the inhibition of the sympathetic nervous system’s vasoconstrictive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific binding affinity and efficacy as an alpha-1 blocker. Compared to other similar compounds, it has been found to be less potent but more efficacious in certain clinical settings, particularly in patients with impaired renal function .

Properties

CAS No.

53746-46-6

Molecular Formula

C20H32ClN5O7

Molecular Weight

489.9 g/mol

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C20H29N5O6.ClH.H2O/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H;1H2

InChI Key

WXMXALSEIGHTOR-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl

Appearance

Solid powder

53746-46-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

35795-16-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxy-2-quinqzolinyl)-1-piperazinecar boxylate
CP 19,106
CP-19,106
trimazosin
trimazosin hydrochloride
trimazosin hydrochloride, monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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